

# Application Notes and Protocols for L1210 Cells in Cell Culture Experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TOP1210

Cat. No.: B15578661

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The L1210 cell line, derived from a mouse lymphocytic leukemia, is a cornerstone model in cancer research and preclinical drug development. Established in 1954 from a female DBA/2 mouse treated with methylcholanthrene, these lymphoblast-like cells grow in suspension and are highly proliferative.<sup>[1]</sup> Their aggressive growth and sensitivity to a wide range of chemotherapeutic agents have made them an invaluable tool for studying leukemia pathogenesis, evaluating novel anticancer compounds, and investigating mechanisms of drug resistance.<sup>[1][2]</sup> This document provides detailed protocols for the culture and experimental use of the L1210 cell line.

## L1210 Cell Line Characteristics

Characteristic	Description
Organism	Mus musculus (Mouse)
Tissue of Origin	Blood (Lymphocytic Leukemia)
Cell Type	Lymphoblast
Growth Properties	Suspension
Morphology	Lymphoblast-like
Doubling Time	Approximately 10-12 hours
Biosafety Level	1

## Experimental Protocols

### General Cell Culture of L1210 Cells

Materials:

- L1210 cells (e.g., ATCC CCL-219)
- Complete growth medium:
  - ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) or Fischer's Medium[3]
  - 10% Horse Serum[3]
  - (Optional: 2 mM L-Glutamine, though some media are already supplemented)
- Sterile cell culture flasks (e.g., T-25, T-75)
- Sterile centrifuge tubes (15 mL, 50 mL)
- Serological pipettes
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microscope

- Hemocytometer or automated cell counter
- Trypan blue solution (0.4%)
- Water bath (37°C)
- 70% Ethanol

#### Protocol for Thawing Cryopreserved L1210 Cells:

- Pre-warm the complete growth medium in a 37°C water bath.
- Rapidly thaw the cryovial of L1210 cells in the 37°C water bath until a small ice crystal remains.
- Wipe the outside of the vial with 70% ethanol.
- Under sterile conditions, transfer the contents of the vial to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 125 x g for 5-10 minutes.
- Aspirate the supernatant containing the cryoprotectant.
- Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- The first medium change should be performed after 24 hours to remove any residual cryoprotectant and dead cells.[\[4\]](#)

#### Protocol for Subculturing L1210 Cells:

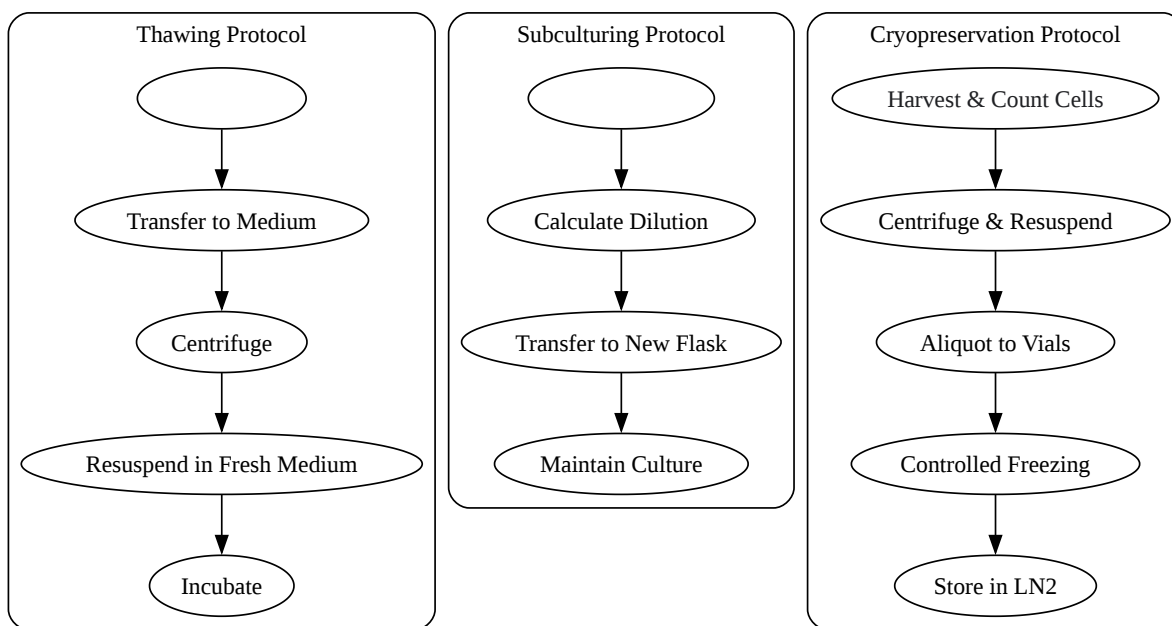
L1210 cells are grown in suspension and do not require enzymatic digestion for passaging.

- Aseptically remove a sample of the cell suspension from the culture flask.

- Perform a viable cell count using a hemocytometer and trypan blue exclusion.
- Calculate the volume of cell suspension needed to seed new flasks at the desired density. The recommended starting density is  $5 \times 10^4$  viable cells/mL.[4]
- Transfer the calculated volume of cell suspension to new flasks containing pre-warmed complete growth medium.
- Maintain cultures by adding fresh medium every 2 to 4 days to keep the cell density between  $5 \times 10^4$  and  $8 \times 10^5$  cells/mL.[3]

#### Protocol for Cryopreservation of L1210 Cells:

- Use cells from a healthy, actively growing culture.
- Perform a viable cell count.
- Centrifuge the required volume of cell suspension at  $125 \times g$  for 5-10 minutes.
- Aspirate the supernatant.
- Resuspend the cell pellet in cold, sterile cryopreservation medium (complete growth medium supplemented with 5% v/v DMSO) at a concentration of  $1-2 \times 10^6$  viable cells/mL.
- Aliquot 1 mL of the cell suspension into sterile cryogenic vials.
- Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at  $-80^\circ\text{C}$  overnight. This achieves a cooling rate of approximately  $-1^\circ\text{C}/\text{minute}$ .
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.



[Click to download full resolution via product page](#)

## Cell Viability (Cytotoxicity) Assay

This protocol describes a typical colorimetric assay (e.g., MTT or XTT) to determine the  $IC_{50}$  (half-maximal inhibitory concentration) of a test compound.

Materials:

- L1210 cells
- Complete growth medium
- Test compound (e.g., anticancer drug)

- Sterile 96-well microplates
- MTT or XTT reagent
- Solubilization solution (for MTT assay)
- Microplate reader

Protocol:

- Seed L1210 cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well in 100  $\mu\text{L}$  of complete growth medium.
- Incubate the plate for 24 hours at  $37^\circ\text{C}$  and 5%  $\text{CO}_2$ .
- Prepare serial dilutions of the test compound in complete growth medium.
- Add 100  $\mu\text{L}$  of the diluted compound to the appropriate wells. Include vehicle-only controls (untreated cells).
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) or 50  $\mu\text{L}$  of XTT solution to each well.
- Incubate for 2-4 hours at  $37^\circ\text{C}$ .
- If using MTT, add 100  $\mu\text{L}$  of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
- Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
- Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the  $\text{IC}_{50}$  value.

Data Presentation:  $\text{IC}_{50}$  Values of Common Anticancer Drugs in L1210 Cells

Drug	IC <sub>50</sub> (μM)	Exposure Time (h)	Reference
Vincristine	~0.005 (sensitive)	Not specified	[1]
Vincristine-resistant L1210/VCR	~1.0	Not specified	[1]
Cinnamic Aldehyde	~0.036 (4.8 μg/mL)	Not specified	[5]
Pretubulysin	~0.2	24	[6]
Methotrexate	~0.6	24	[6]

## Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

- L1210 cells (treated and untreated controls)
- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- 1X Binding Buffer
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

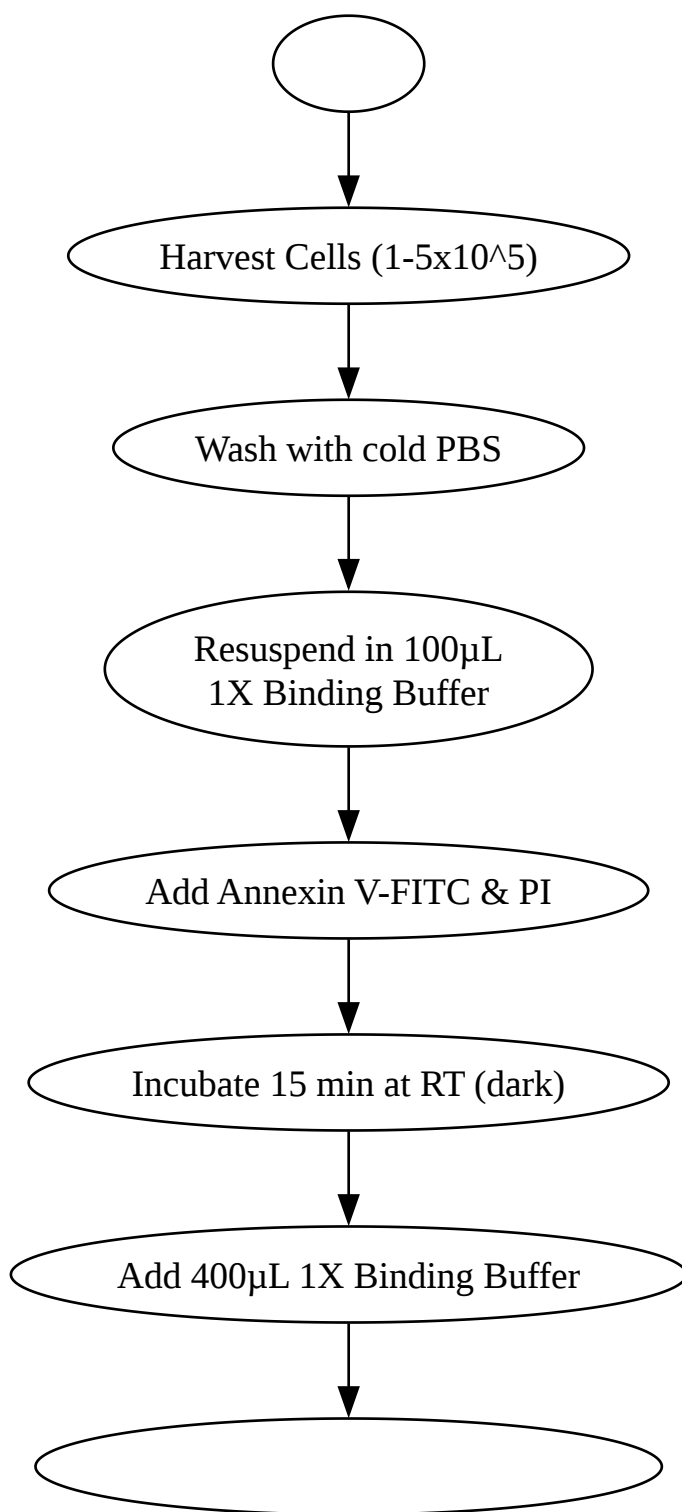
- Seed and treat L1210 cells with the test compound for the desired time.
- Harvest approximately  $1-5 \times 10^5$  cells by centrifugation at 300 x g for 5 minutes.
- Wash the cells twice with cold PBS.

- Resuspend the cell pellet in 100  $\mu$ L of 1X Binding Buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

#### Interpretation of Results:

- Annexin V- / PI-: Live cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic or necrotic cells
- Annexin V- / PI+: Necrotic cells





[Click to download full resolution via product page](#)

## Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

- L1210 cells (treated and untreated controls)
- Phosphate-Buffered Saline (PBS)
- Cold 70% Ethanol
- PI/RNase Staining Buffer
- Flow cytometer

Protocol:

- Harvest at least  $1 \times 10^6$  cells by centrifugation (200 x g, 5 minutes).
- Wash the cell pellet with cold PBS and centrifuge again.
- Resuspend the cells in 1 mL of cold PBS.
- While gently vortexing, add 9 mL of cold 70% ethanol dropwise to fix the cells.
- Incubate the cells at 4°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells at 200 x g for 10 minutes.
- Discard the ethanol and wash the pellet with cold PBS.
- Resuspend the cell pellet in 300-500  $\mu$ L of PI/RNase Staining Buffer.
- Incubate for 15-30 minutes at room temperature, protected from light.
- Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Presentation: Example Cell Cycle Distribution in L1210 Cells

Treatment (24h)	% G0/G1	% S	% G2/M	Reference
Control	~55%	~35%	~10%	[6]
Pretubulysin (200 nM)	~5%	~5%	~90%	[6]
Methotrexate (600 nM)	~15%	~75%	~10%	[6]

## Signaling Pathways in Leukemia

Several key signaling pathways are crucial for the maintenance and survival of leukemic cells and are often studied using models like the L1210 cell line. These include pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers, including leukemia.[7][8]

[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. L1210 cells - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. L1210. Culture Collections [culturecollections.org.uk]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Cytotoxicity of cinnamic aldehyde on leukemia L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways governing the behaviors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for L1210 Cells in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578661#how-to-use-top1210-in-cell-culture-experiments]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)